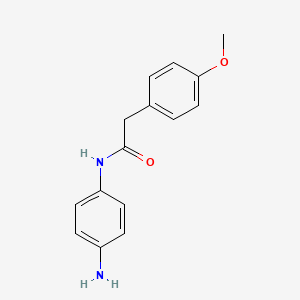

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide

Description

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide is a substituted acetamide featuring a 4-aminophenyl group attached to the nitrogen atom and a 4-methoxyphenyl moiety at the adjacent carbon. This structure combines electron-donating (methoxy) and electron-withdrawing (amino) groups, which may influence its physicochemical properties and biological interactions.

Synthetic routes for related compounds often involve coupling reactions between substituted anilines and activated acetamide precursors. For example, details the synthesis of N-(4-aminophenyl)-2-[3,4-bis(4-methoxyphenyl)isoxazole-5-yl]acetamide derivatives via nucleophilic substitution or condensation reactions .

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQQSEIITXAOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The introduction of sulfonyl-linked heterocycles (e.g., quinazoline in compound 38) enhances anticancer potency, likely due to improved target binding .

- Thiazole or quinazolinone moieties (e.g., compounds 3.1.3 and 9) contribute to activity but require specific substituents (e.g., chlorophenoxy) for optimal efficacy .

Enzyme Inhibitors

Acetylcholinesterase (AChE) Inhibitors

Related compounds, such as N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (3a–3c), inhibit protein tyrosine phosphatases with IC₅₀ values ranging from 69–87 µM .

SARS-CoV-2 Main Protease Inhibitors

Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) exhibit binding affinities better than −22 kcal/mol by interacting with HIS163 and ASN142 residues . The absence of a pyridine ring in the target compound may limit similar protease inhibition.

Anti-infective and Cytotoxic Agents

In contrast, N-(4-hydroxyphenethyl)acetamide (2) and related derivatives from –20 exhibit moderate cytotoxicity (e.g., 38–43% mortality in brine shrimp assays) .

Structural Modifications and Activity Trends

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance lipophilicity and membrane permeability, as seen in compound 38’s anticancer activity . Nitro or chloro groups (electron-withdrawing) may improve binding to polar enzyme active sites, as in SARS-CoV-2 protease inhibitors .

- Heterocyclic Additions : Quinazoline, thiazole, or isoxazole rings (e.g., compounds 38 and 17) often boost activity by enabling π-π stacking or hydrogen bonding .

- Chain Flexibility : Rigid structures (e.g., compound 8’s dihydroxypropan-2-yl group) may restrict conformational freedom, affecting target specificity .

Biological Activity

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, while also discussing relevant research findings and case studies.

Chemical Structure and Properties

N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide has the molecular formula and a molecular weight of 256.30 g/mol. Its structure consists of an acetamide moiety linked to a 4-aminophenyl group and a 4-methoxyphenyl group, which are believed to contribute to its biological activity through various molecular interactions.

1. Antimicrobial Activity

Preliminary studies indicate that N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are necessary to confirm its efficacy and mechanism of action.

2. Anticancer Properties

Research has also highlighted the potential anticancer effects of N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly HepG2 (liver cancer) cells.

- Cytotoxicity : The compound exhibited an IC50 value of approximately 15 µM against HepG2 cells, indicating potent cytotoxicity.

- Mechanism of Action : The compound appears to induce G2/M phase cell cycle arrest and promote early-stage apoptosis, as evidenced by flow cytometry analysis showing increased apoptotic cell populations upon treatment .

3. Antioxidant Activity

In addition to its antimicrobial and anticancer properties, N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide has demonstrated antioxidant activity. Studies assessing its ability to scavenge free radicals have shown promising results:

- ABTS Radical Scavenging : The compound effectively reduced ABTS radical levels in a concentration-dependent manner.

- Cell Viability : It was found to enhance cell viability in macrophage models exposed to oxidative stress, suggesting potential protective effects against oxidative damage .

The biological activity of N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide is attributed to its structural features that facilitate interactions with biological macromolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or nucleic acids.

- Hydrophobic Interactions : The methoxy group enhances hydrophobic interactions, potentially influencing enzyme activity or receptor binding.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study conducted on various synthesized derivatives revealed that modifications to the structure could enhance antimicrobial potency. N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide was among the most effective derivatives tested.

- Cytotoxicity Analysis : Research focusing on cancer cell lines demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through specific signaling pathways .

- Antioxidant Evaluation : A series of experiments indicated that the compound could mitigate oxidative stress in cellular models, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.